molecular formula C8H6N2O2S2 B8180641 5-(2-Thiocyanatoacetyl)thiophene-2-carboxamide

5-(2-Thiocyanatoacetyl)thiophene-2-carboxamide

Cat. No.: B8180641
M. Wt: 226.3 g/mol
InChI Key: COVORBJDBXACGT-UHFFFAOYSA-N
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Description

5-(2-Thiocyanatoacetyl)thiophene-2-carboxamide is an organic compound with the molecular formula C8H6N2O2S2 and a molecular weight of 226.28 g/mol . This compound is characterized by the presence of a thiophene ring substituted with a thiocyanatoacetyl group and a carboxamide group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Thiocyanatoacetyl)thiophene-2-carboxamide typically involves the reaction of thiophene-2-carboxylic acid with thiocyanatoacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the thiocyanatoacetyl chloride. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

5-(2-Thiocyanatoacetyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(2-Thiocyanatoacetyl)thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-Thiocyanatoacetyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The thiocyanato group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Cyanoacetyl)thiophene-2-carboxamide
  • 5-(2-Acetyl)thiophene-2-carboxamide
  • 5-(2-Bromoacetyl)thiophene-2-carboxamide

Uniqueness

5-(2-Thiocyanatoacetyl)thiophene-2-carboxamide is unique due to the presence of the thiocyanato group, which imparts distinct reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

[2-(5-carbamoylthiophen-2-yl)-2-oxoethyl] thiocyanate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S2/c9-4-13-3-5(11)6-1-2-7(14-6)8(10)12/h1-2H,3H2,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COVORBJDBXACGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C(=O)N)C(=O)CSC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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